Thieno[2,3-d]thiazol-2-amine
Description
Significance and Emerging Research Landscape
Thieno[2,3-d]thiazol-2-amine is a fused heterocyclic compound that incorporates both thiophene (B33073) and thiazole (B1198619) rings. Its molecular formula is C5H4N2S2, and it possesses distinct electronic and steric characteristics owing to this unique fused-ring structure. nih.gov These properties make it a significant scaffold in the fields of medicinal chemistry, organic synthesis, and materials science.
The core of its significance lies in its role as a versatile building block for the synthesis of more complex heterocyclic compounds. In medicinal chemistry, research has increasingly focused on thieno[2,3-d]thiazole (B11776972) derivatives for their potential therapeutic applications. Studies have revealed that derivatives of this compound exhibit a range of biological activities, including potential as anticancer and antimicrobial agents. wisdomlib.org
The emerging research landscape for this compound is characterized by intensive investigation into its pharmacological potential. Derivatives have been shown to inhibit key enzymes in cellular signaling pathways. For instance, some have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR), a critical component in angiogenesis, the process of new blood vessel formation that is crucial for tumor growth. nih.gov This has positioned the thieno[2,3-d]pyrimidine (B153573) scaffold, a related structure, as a promising framework for developing new anticancer therapies. mdpi.comresearchgate.net Research has shown that derivatives can induce apoptosis (programmed cell death) in cancer cells and halt the cell cycle, further highlighting their potential in oncology. nih.gov
In addition to its applications in medicine, the thieno[2,3-d]thiazole core is utilized in materials science for developing novel materials with specific electronic and optical properties. The planar and π-conjugated system of the fused rings is advantageous for applications in optoelectronics. The ongoing synthesis of new derivatives continues to expand the potential applications of this versatile chemical entity. acs.orgnih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C5H4N2S2 nih.gov |
| Molecular Weight | 156.23 g/mol |
| IUPAC Name | thieno[2,3-d] nih.govthiazol-2-amine nih.gov |
| Melting Point | 101-102 °C |
| Boiling Point | 317.5 ± 34.0 °C at 760 mmHg |
| Physical Form | Solid |
| CAS Number | 40507-56-0 nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
thieno[2,3-d][1,3]thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S2/c6-5-7-4-3(9-5)1-2-8-4/h1-2H,(H2,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUMOFMQOHIADD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Thieno 2,3 D Thiazol 2 Amine and Its Derivatives
Strategies for Thiophene (B33073) Ring Formation within the Thieno[2,3-d]thiazole (B11776972) Scaffold
A primary approach to constructing the thieno[2,3-d]thiazole system involves the formation of the thiophene ring onto a pre-existing thiazole (B1198619) moiety.
One-Pot Multicomponent Cyclization Reactions
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like thieno[2,3-d]thiazoles in a single step from simple starting materials. These reactions often involve the simultaneous formation of multiple bonds.
A notable example is the copper-catalyzed three-component reaction using 2-(2-bromophenyl)acetonitrile, aromatic aldehydes, and elemental sulfur. acs.org This method leads to the formation of a 2-arylbenzo nih.govrsc.orgthieno[2,3-d]thiazole skeleton. The proposed mechanism involves the initial formation of benzo[b]thiophen-2-amines through the cyclization of 2-bromophenyl acetonitrile (B52724) and sulfur, which then undergoes intramolecular condensation and dehydrogenation with the aromatic aldehyde. acs.org
Another multicomponent approach involves the reaction of 4-hydroxythiocoumarin, salicylaldehyde (B1680747) or other aryl aldehydes, and trans-β-nitrostyrene. rsc.org This base-promoted reaction proceeds through a Michael addition, followed by intramolecular cyclization and a unique disproportionation of an oxime to an amine, ultimately forming substituted thieno[2,3-b]chromen-4-ones with a pendant imine group. rsc.org This process is highly regioselective, forming one C-C, one C-S, and two C-N bonds in a single operation. rsc.org
The synthesis of thieno[2,3-b]indole dyes has been achieved through a one-pot multicomponent reaction of sulfur, acetophenones, and indoles, catalyzed by a magnetic nanoparticle-supported deep eutectic solvent. rsc.org
| Starting Materials | Catalyst/Reagents | Product | Key Features |
| 2-(2-bromophenyl)acetonitrile, aromatic aldehydes, elemental sulfur | CuCl, K2CO3, 1,10-phen | 2-Arylbenzo nih.govrsc.orgthieno[2,3-d]thiazole | One-pot, three-component reaction acs.org |
| 4-Hydroxythiocoumarin, salicylaldehyde/aryl aldehyde, trans-β-nitrostyrene | Base | Substituted thieno[2,3-b]chromen-4-ones | Highly regioselective, formation of multiple bonds in one step rsc.org |
| Sulfur, acetophenones, indoles | Magnetic nanoparticle-supported [Urea]4[ZnCl2] deep eutectic solvent | Thieno[2,3-b]indole dyes | Green catalyst, one-pot synthesis rsc.org |
| Enaminones, cyanamide, elemental sulfur | - | 2-Amino-5-acylthiazoles | Good yields and functional group tolerance organic-chemistry.org |
| Phenyl isothiocyanate, primary amines, dimethyl acetylenedicarboxylate | - | 1,3-Thiazolidin-4-one derivatives | One-pot, three-component reaction with good to excellent yields crimsonpublishers.com |
| 2-(2-Benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, hydrazonoyl chlorides or phenacyl bromides | TEA in dioxane | Thiazolyl-hydrazono-ethylthiazole derivatives | One-pot, three-component reaction semanticscholar.org |
Cyclization of 2-Aminothiophene Precursors
A common and versatile method for synthesizing thieno[2,3-d]thiazoles and the related thieno[2,3-d]pyrimidines involves the cyclization of appropriately substituted 2-aminothiophene precursors. researchgate.nettandfonline.com These precursors, often 2-aminothiophene-3-carbonitriles or 2-aminothiophene-3-carboxamides, can be cyclized with various reagents to form the fused pyrimidine (B1678525) or thiazole ring. researchgate.netajol.info
For instance, 2-aminothiophene derivatives can react with reagents like formamide, phenyl isothiocyanate, or benzoyl isothiocyanate to yield thieno[2,3-d]pyrimidine (B153573) derivatives. researchgate.net The amides of 4,5-disubstituted 2-aminothiophene-3-carboxylic acids can react with aldehydes to form 1,2-dihydrothienopyrimidin-4-ones, which can be oxidized to the corresponding thienopyrimidin-4-ones. researchgate.net
The synthesis of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile (B7762938) derivatives has been accomplished, and these were further cyclized to form fused thieno[2,3-d]pyrimidines. acs.org
| 2-Aminothiophene Precursor | Reagent | Product | Reference |
| 2-Aminothiophene-3-carbonitrile derivative | Formamide or formic acid | Thieno[2,3-d]pyrimidin-4-amine or Thieno[2,3-d]pyrimidin-4-one | ajol.info |
| N-(4-chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino) acrylamide | Chloroacetone | 5-acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide | tandfonline.com |
| Amides of 4,5-disubstituted 2-aminothiophene-3-carboxylic acids | Aromatic and heterocyclic aldehydes | 1,2-dihydrothienopyrimidin-4-ones | researchgate.net |
| 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile | Various reagents | Fused thieno[2,3-d]pyrimidines | acs.org |
Thiazole Ring Closure Approaches
The construction of the thiazole ring onto a pre-formed thiophene ring is another key strategy. The Hantzsch thiazole synthesis is a classic and widely used method for forming the thiazole ring, which involves the reaction of an α-halocarbonyl compound with a thioamide or thiourea (B124793). mdpi.com This method has been adapted for the synthesis of various thiazole-containing heterocycles. nih.govresearchgate.net
For example, N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines have been synthesized via the Hantzsch reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas. nih.govresearchgate.net
Another approach involves the cyclization of 2-(4-cyano-3-methylisothiazol-5-ylthio)acetate to yield ethyl 4-amino-3-methylthieno[3,2-d]isothiazole-5-carboxylate. publish.csiro.au
Advanced Synthetic Techniques
Modern synthetic methodologies, including metal-catalyzed cross-coupling reactions and microwave-assisted protocols, have been increasingly employed to improve the efficiency, selectivity, and scope of thieno[2,3-d]thiazole synthesis.
Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions, such as Suzuki and copper-catalyzed couplings, are powerful tools for forming C-C and C-heteroatom bonds in the synthesis of complex heterocyclic systems. rsc.orgnih.gov
A copper-catalyzed domino reaction of isatins and 2-bromobenzo[d]thiazoles has been developed for the synthesis of 12H-benzo nih.govrsc.orgthiazolo[2,3-b]quinazolin-12-ones. acs.org Additionally, a combination of aza-Wittig methodology and copper-catalyzed heteroarylation has been used to construct the same scaffold. acs.org Palladium catalysts, such as Pd(PPh3)4, have been used for cross-coupling reactions to functionalize the thiazole ring. rsc.org
| Reaction Type | Catalyst | Reactants | Product | Key Features |
| Suzuki Coupling | Bis(triphenylphosphine)palladium(II) dichloride | Thieno nucleus-containing compounds and various partners | Fused heterocyclic compounds | Used to create a library of bioactive molecules nih.gov |
| Copper-Catalyzed Domino Reaction | Copper | Isatins and 2-bromobenzo[d]thiazoles | 12H-Benzo nih.govrsc.orgthiazolo[2,3-b]quinazolin-12-ones | Efficient synthesis of a complex heterocyclic system acs.org |
| Cross-Coupling | Pd(PPh3)4 and CuTC | Thiazole sulfone and p-tolylboronic acid | Arylated thiazole derivative | Functionalization of the thiazole ring rsc.org |
| C-H Arylation | Copper Iodide | Heterocycles and aryl iodides | Arylated heterocycles | Direct arylation of C-H bonds organic-chemistry.org |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, improving yields, and enabling reactions that are difficult under conventional heating. benthamdirect.com
The Hantzsch synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines was significantly improved by using microwave irradiation, resulting in higher yields and shorter reaction times compared to conventional heating. nih.govresearchgate.net Microwave heating has also been successfully applied to the synthesis of 2-aminothiophene-3-carboxylic acid derivatives and their subsequent conversion to thieno[2,3-d]pyrimidin-4-one and its 4-chloro derivative. researchgate.net
A one-pot, three-component reaction for synthesizing thiazole/benzothiazole (B30560) fused pyranopyrimidine derivatives under microwave irradiation has been reported. benthamdirect.com This solvent-free method provides good yields without the need for a catalyst or chromatographic purification. benthamdirect.com
| Reaction | Conditions | Product | Advantages | Reference |
| Hantzsch thiazole synthesis | Microwave irradiation | N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Higher yields, shorter reaction times | nih.govresearchgate.net |
| Synthesis of 2-aminothiophene derivatives and thieno[2,3-d]pyrimidinones | Microwave irradiation | 2-Aminothiophene-3-carboxylic acid derivatives, thieno[2,3-d]pyrimidin-4-one | Efficient, two-minute irradiation | researchgate.net |
| One-pot three-component reaction | Microwave irradiation, solvent-free | Thiazole/benzothiazole fused pyranopyrimidine derivatives | Rapid, catalyst-free, good yields | benthamdirect.com |
| Acid-catalyzed Dimroth rearrangement | Microwave radiation | N-aryl-thieno[2,3-d]pyrimidin-4-amines | Short reaction time, high yield | scielo.br |
Solution-Phase Combinatorial Synthesis
Solution-phase combinatorial synthesis has emerged as a powerful strategy for the rapid generation of large libraries of structurally diverse compounds. This approach, which avoids the complexities of solid-phase synthesis, is well-suited for creating collections of heterocyclic scaffolds for high-throughput screening. While specific literature on the combinatorial synthesis of Thieno[2,3-d]thiazol-2-amine is not extensively detailed, the principles can be effectively applied by examining analogous heterocyclic systems, such as thieno[2,3-d]pyrimidines. researchgate.netbioorganica.org.ua
The general strategy involves the use of a common core structure which can be systematically modified with various building blocks. A key advantage of solution-phase synthesis is the use of simple manual techniques for parallel reactions, often coupled with straightforward purification procedures to yield final products of high purity. researchgate.net
A representative approach begins with a versatile starting material, such as a substituted 2-aminothiophene, which serves as the foundational scaffold. This scaffold can then undergo a series of reactions to introduce multiple points of diversity. For instance, in a parallel synthesis of a thieno[2,3-d]pyrimidine library, the process started with the cyclization of 2-aminothiophen-3-carboxylates with chloroacetonitrile (B46850) to build the core heterocycle. researchgate.net This core, featuring reactive functional groups, was then further derivatized. Functionalization at different positions on the heterocyclic ring system allows for the introduction of a wide array of substituents, thereby creating a library of related but distinct molecules. researchgate.net
The efficiency of this methodology lies in its ability to conduct numerous reactions simultaneously under standardized conditions. The reaction of S-methylpyrimidinone derivatives with a diverse set of amines is another example of how a library of over 150 compounds was successfully generated using this technique. bioorganica.org.ua By applying this logic to the thieno[2,3-d]thiazole scaffold, one could envision reacting a suitable thieno[2,3-d]thiazole precursor with a library of amines, aldehydes, or other reagents to rapidly produce a diverse set of derivatives.
Table 1: Illustrative Combinatorial Synthesis Scheme for Thieno[2,3-d]thiazole Derivatives (Based on analogous solution-phase synthesis principles)
| Scaffold Precursor | Reagent Class A (R¹) | Reagent Class B (R²) | Resulting Library Member |
| Ethyl 2-aminothieno[2,3-d]thiazole-6-carboxylate | Primary Amines (e.g., Aniline) | Acyl Chlorides (e.g., Acetyl chloride) | N-substituted amides |
| Ethyl 2-aminothieno[2,3-d]thiazole-6-carboxylate | Secondary Amines (e.g., Piperidine) | Sulfonyl Chlorides (e.g., Tosyl chloride) | N-substituted sulfonamides |
| Ethyl 2-aminothieno[2,3-d]thiazole-6-carboxylate | Alcohols (e.g., Methanol) | Isocyanates (e.g., Phenyl isocyanate) | Carbamate derivatives |
Nucleophilic Substitution-Based Cyclization
Nucleophilic substitution reactions are fundamental to the synthesis of many heterocyclic systems, including the thieno[2,3-d]thiazole core. This method typically involves an initial nucleophilic substitution to attach a side chain to a thiophene ring, followed by an intramolecular cyclization to form the fused thiazole ring.
One established pathway involves the reaction of a precursor containing a thiol group (or a group that can be converted to one) with a reagent containing a good leaving group. For example, the synthesis of 4-aminothiophene derivatives can be achieved by reacting a thiocarbamoyl precursor with an α-halogenated reagent like chloroacetonitrile. tandfonline.com In this reaction, the acidic thiol function acts as the nucleophile, displacing the chlorine atom from chloroacetonitrile. The resulting intermediate then undergoes an intramolecular cyclization, where the newly introduced methylene (B1212753) group adds to a nitrile function, leading to the formation of the fused ring system. tandfonline.com
Another powerful variant of this method is the nucleophilic aromatic substitution (SNAr). In this approach, a thiophene ring bearing an electron-withdrawing group and a good leaving group (such as a halogen or a nitro group) is treated with a sulfur-based nucleophile. mdpi.com The electron-withdrawing group activates the ring for nucleophilic attack, facilitating the displacement of the leaving group. The subsequent intramolecular cyclization of the resulting intermediate yields the thieno-fused heterocycle. This strategy has been successfully used to construct thieno[3,2-b]thiophenes from 3-nitro-substituted thiophenes by reaction with various thiolates. mdpi.com
The versatility of this method is further demonstrated in the synthesis of various thiophene derivatives from N-(thienyl)-2-chloroacetamide precursors. ajol.info These precursors readily react with a range of sulfur and nitrogen nucleophiles, where the chlorine atom is displaced to form an intermediate that can subsequently cyclize. For instance, reaction with ammonium (B1175870) thiocyanate (B1210189) can lead to the formation of a thiazole-containing fused system. ajol.info
Table 2: Examples of Nucleophilic Substitution-Based Cyclization Reactions
| Starting Material | Reagent | Key Step | Product Type |
| N-(4-chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)-acrylamide tandfonline.com | Chloroacetonitrile | Nucleophilic substitution of chlorine by thiol, followed by intramolecular cyclization. tandfonline.com | 4-Amino-5-cyano-thiophene derivative tandfonline.com |
| 3-Nitro-substituted thiophene-2,5-dicarboxylates mdpi.com | Thiols (e.g., thioglycolic acid esters) | Nucleophilic aromatic substitution (SNAr) of the nitro group by thiolate, followed by cyclization. mdpi.com | Thieno[3,2-b]thiophene derivative mdpi.com |
| N-(thienyl)-2-chloroacetamide ajol.info | Ammonium thiocyanate | Nucleophilic substitution of chlorine, followed by cyclization of the thiocyanate intermediate. ajol.info | Thiazolo[3,2-a]thieno[2,3-d]pyrimidine derivative ajol.info |
Chemical Reactivity and Functionalization of Thieno 2,3 D Thiazol 2 Amine
Electrophilic Aromatic Substitution Reactions
The thieno[2,3-d]thiazole (B11776972) ring system is susceptible to electrophilic aromatic substitution. The electron-donating nature of the sulfur atom in the thiophene (B33073) ring and the amino group activates the aromatic system, making it more nucleophilic. lkouniv.ac.in The substitution pattern is directed by the combined electronic effects of these groups.
Research has shown that electrophilic substitution reactions, such as diazotization/coupling, can be utilized to synthesize azo dyes derived from 2-aminothiophenes. nih.gov In this type of reaction, the diazonium salt acts as an electrophile that attacks the electron-rich coupling component. nih.gov The position of substitution (ortho or para) is directed by the activating group on the coupling component. nih.gov
Nucleophilic Substitution Reactions
The Thieno[2,3-d]thiazol-2-amine structure can also undergo nucleophilic substitution reactions. For instance, derivatives of the related thieno[3,2-d]pyrimidine (B1254671) system have been synthesized via nucleophilic aromatic substitution. nih.gov In one study, a chloride intermediate underwent nucleophilic aromatic substitution with various alcohols to generate a series of ether-containing analogues. nih.gov
Similarly, the synthesis of N-substituted aminopyrazolothienotriazines has been achieved through nucleophilic substitution of a chloride ion with various primary and secondary amines. scielo.br This highlights the potential for modifying the thieno[2,3-d]thiazole scaffold at positions amenable to nucleophilic attack, allowing for the introduction of diverse functionalities.
Derivatization at the Amine Functionality
The exocyclic amine group at the 2-position is a key site for derivatization. This amino group can act as a nucleophile, reacting with various electrophiles to introduce a wide range of substituents.
For example, the synthesis of novel thieno[2,3-d]pyrimidine (B153573) derivatives has been accomplished by reacting an isothiocyanate intermediate with various sulfa drugs. alliedacademies.org This reaction proceeds via the nucleophilic attack of the sulfa drug's amino group on the isothiocyanate, leading to the formation of a thiourea (B124793) linkage. alliedacademies.org
Furthermore, the amine functionality can be acylated. In the synthesis of thieno[3,2-b]pyridine-5-carboxamides, an amine was coupled with a carboxylic acid that had been converted to an acid chloride. nih.gov This common synthetic transformation allows for the introduction of amide functionalities.
The following table provides examples of derivatization at the amine functionality of related thieno-fused systems:
| Starting Material | Reagent | Product Type | Reference |
| Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate | Sulfa drugs | Thieno[2,3-d]pyrimidine derivatives | alliedacademies.org |
| 4-methylthiazol-2-amine | Carboxylic acid chloride | Thieno[3,2-b]pyridine-5-carboxamide | nih.gov |
| 2-aminothiophene derivative | Triethyl orthoformate, then primary amine | 3-substituted thienopyrimidinone | nih.gov |
Introduction of Diverse Chemical Moieties
The versatility of the thieno[2,3-d]thiazole scaffold allows for the introduction of a wide array of chemical moieties to explore structure-activity relationships. This is often achieved through multi-step synthetic sequences that combine different reaction types.
For instance, new derivatives of thieno-thiazole have been synthesized by integrating a pyrazoline nucleus. rsc.org This was accomplished through a multi-step synthesis starting from a pyrazolinone–thiazolinone derivative. rsc.org The Gewald reaction, a condensation of a ketone or aldehyde with an activated acetonitrile (B52724) in the presence of elemental sulfur and a base, is a key step in forming the substituted 2-aminothiophene core. rsc.org
Other examples include the synthesis of thiazole (B1198619) and oxazole (B20620) substituted benzothiazole (B30560) derivatives. bohrium.com These complex structures were built up from a 2-chlorobenzothiazole (B146242) derivative through a series of reactions, including substitution with thiourea and subsequent cyclization and condensation steps. bohrium.com
The table below showcases the diversity of chemical moieties that have been introduced onto related thieno-fused heterocyclic systems.
| Scaffold | Introduced Moiety | Synthetic Strategy | Reference |
| Thieno-thiazole | Pyrazoline | Multi-step synthesis including Gewald reaction | rsc.org |
| Benzothiazole | Thiazole/Oxazole | Multi-step synthesis from a chloro-substituted precursor | bohrium.com |
| Thieno[2,3-d]pyrimidine | 1,2,4-Triazole and Glycoside | Multi-step synthesis including tetrazole formation and cyclization | mdpi.com |
| Isatin | Thiazolo[3,2-a]pyrimidine, Hydrazine-1-carboxamide | Nucleophilic aromatic substitution and condensation reactions | mdpi.com |
Reaction Mechanism Elucidation
Understanding the reaction mechanisms involved in the synthesis and functionalization of thieno[2,3-d]thiazole derivatives is crucial for optimizing reaction conditions and designing new synthetic routes.
The formation of related 2-arylbenzo alliedacademies.orgresearchgate.netthieno[2,3-d]thiazoles has been proposed to proceed through a one-pot, three-component reaction. acs.org The plausible mechanism involves the initial formation of a benzo[b]thiophen-2-amine (B112646) through the cyclization of a 2-bromophenyl acetonitrile with sulfur. acs.org This is followed by an intramolecular condensation and dehydrogenation with an aromatic aldehyde to yield the final product. acs.org
In electrophilic aromatic substitution reactions, such as the coupling of a diazonium salt with an electron-rich aromatic compound, the mechanism involves the attack of the nucleophilic aromatic ring on the electrophilic diazonium ion. nih.gov The resulting intermediate then loses a proton to regenerate the aromatic system. lkouniv.ac.in
The Dimroth rearrangement is another important mechanistic pathway observed in the synthesis of related thieno[2,3-d]pyrimidine derivatives. scielo.br This acid-catalyzed rearrangement involves the reaction of a 1-substituted-2-imino-1,2-dihydropyrimidine with an amine, leading to a new N-substituted aminopyrimidine.
Spectroscopic Characterization Methodologies in Thieno 2,3 D Thiazol 2 Amine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For the Thieno[2,3-d]thiazol-2-amine scaffold, the key signals correspond to the protons on the thiophene (B33073) ring and the amine group. The structure contains two distinct aromatic protons on the thiophene ring and two equivalent protons on the exocyclic amine group.
Table 1: Representative ¹H NMR Data for Thieno[2,3-d]thiazole (B11776972) Derivatives
| Compound/Fragment | Functional Group | Chemical Shift (δ ppm) | Multiplicity | Solvent | Reference |
|---|---|---|---|---|---|
| Thieno-thiazole derivatives | Aromatic-H | 6.8–7.5 | Multiplet | - | researchgate.net |
| Thieno-thiazole derivatives | Amine (-NH₂) | Variable | Broad Singlet | - | researchgate.net |
| 4,4'-(...)-bis(thiazol-2-amine) | Amine (-NH₂) | 5.88 | Singlet | DMSO-d₆ | researchgate.net |
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The this compound molecule has five carbon atoms in its heterocyclic framework, each expected to produce a distinct signal in the ¹³C NMR spectrum. The carbon atom attached to the amine group (C2) is typically found significantly downfield.
For example, in the related structure 4,4'-(3,4-Dimethylthieno[2,3-b]thiophen-2,5-diyl)bis(thiazol-2-amine), the aromatic carbons of the thiazole (B1198619) ring were observed at δ 135.6, 140.2, and 167.3 ppm. researchgate.net Another derivative, 2,6-diethyl-5-methylthieno[2,3-d]pyrimidin-4(3H)-one, shows a range of carbon signals with the pyrimidine (B1678525) and thiophene carbons appearing between δ 122.9 and 171.1 ppm. acs.org These values provide a reference for the expected chemical shifts in the parent compound.
Table 2: Representative ¹³C NMR Data for Thieno[2,3-d]thiazole Derivatives
| Compound | Carbon Type | Chemical Shift (δ ppm) | Reference |
|---|---|---|---|
| 4,4'-(...)-bis(thiazol-2-amine) | Aromatic Thiazole Carbons | 135.6, 140.2, 167.3 | researchgate.net |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorption bands corresponding to its key structural features.
Table 3: Characteristic IR Absorption Bands for Thieno[2,3-d]thiazole and Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3200–3400 | researchgate.net |
| Thiazole (C=N) | Stretch | ~1630-1660 | |
| Thiazole (C-S/C-N) | Stretch | 1250–1350 | researchgate.net |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high precision. researchgate.net
The molecular weight of this compound (C₅H₄N₂S₂) is 156.23 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value of approximately 156. Depending on the ionization technique, such as electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺) at m/z 157 is also commonly observed. For instance, ESI-MS analysis of the related 2-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one showed a prominent [M+H]⁺ peak. universalprint.org
Ultraviolet-Visible (UV-Vis) Spectroscopy and Spectrofluorimetry
Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π-π* and n-π* transitions in conjugated systems. The fused aromatic system of this compound is expected to absorb light in the UV region. Studies on related 2-aminothiazole (B372263) derivatives show that the absorption maxima (λ_max) are influenced by substituents and the solvent environment. researchgate.netresearchgate.net For many 2-aminothiazole derivatives, the primary absorption bands corresponding to π-π* transitions are observed in the UV range. The introduction of substituents can shift these absorptions into the visible range. researchgate.net
Spectrofluorimetry, which measures the fluorescence emission of a compound, can also be used for characterization. While specific spectrofluorimetry data for the parent this compound is not widely documented, many heterocyclic aromatic compounds exhibit fluorescence, providing further avenues for analysis.
Elemental Analysis
Elemental analysis determines the mass percentage of each element (carbon, hydrogen, nitrogen, sulfur) in a compound. This technique is crucial for verifying the empirical and molecular formula derived from mass spectrometry. The results are typically expected to be within ±0.4% of the calculated theoretical values.
For this compound, with the molecular formula C₅H₄N₂S₂, the theoretical elemental composition is calculated as follows:
Carbon (C): 38.44%
Hydrogen (H): 2.58%
Nitrogen (N): 17.93%
Sulfur (S): 41.05%
Experimental findings for related thieno[2,3-b]thiophene (B1266192) derivatives have shown excellent agreement between calculated and found elemental percentages, confirming their proposed structures. researchgate.net
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Moles in Formula | Total Mass | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 5 | 60.055 | 38.44% |
| Hydrogen | H | 1.008 | 4 | 4.032 | 2.58% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 17.93% |
| Sulfur | S | 32.065 | 2 | 64.130 | 41.05% |
| Total | | | | 156.231 | 100.00% |
Computational and Theoretical Investigations of Thieno 2,3 D Thiazol 2 Amine
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug design to understand how a ligand, such as a derivative of the thieno[2,3-d]thiazole (B11776972) scaffold, might interact with a biological target, typically a protein.
Derivatives of the closely related thieno[2,3-d]pyrimidine (B153573) scaffold have been extensively studied as inhibitors of various protein kinases, which are crucial targets in cancer therapy. These studies provide a model for the potential interactions of thieno[2,3-d]thiazole-based compounds. For instance, molecular docking has been instrumental in evaluating thieno[2,3-d]pyrimidine derivatives as inhibitors for targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K). mdpi.comnih.gov
In a study targeting VEGFR-2, a key regulator of angiogenesis, a series of novel thieno[2,3-d]pyrimidine derivatives were docked into the enzyme's active site. rsc.org The results revealed that the thieno[2,3-d]pyrimidine moiety consistently oriented itself towards the hinge region of the kinase, forming critical hydrogen bonds and hydrophobic interactions. rsc.org For example, one of the most potent compounds achieved a high binding score of -22.71 kcal/mol, indicating a strong and stable interaction with the VEGFR-2 enzyme. rsc.org
Similarly, docking simulations of other derivatives against EGFR showed that the pyrimidine (B1678525) nitrogen can act as a hydrogen bond acceptor with the backbone of key amino acid residues like Met769. mdpi.com These computational predictions are vital, as they correlate well with in vitro biological activity and help rationalize the structure-activity relationships (SAR) observed experimentally. rsc.org The insights gained from these docking studies guide medicinal chemists in modifying the scaffold to enhance binding affinity and selectivity.
Table 1: Molecular Docking Results for Thieno[2,3-d]pyrimidine Derivatives
| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Thieno[2,3-d]pyrimidine Derivative | VEGFR-2 | -22.71 | Cys917, Val914, Ala864 |
| Cyclopenta mdpi.comtandfonline.comthieno[2,3-d] rsc.orgmdpi.comtriazolo[1,5-a]pyrimidin-9(6H)-one | EGFR | -11.46 | Met769, Val702, Glu738 |
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. MD simulations have been applied to promising thieno[2,3-d]pyrimidine-based compounds to validate the docking poses and analyze the energetic features of the binding.
For example, MD simulations were performed on a complex of a potent thieno[2,3-d]pyrimidine derivative with the VEGFR-2 kinase. nih.gov These simulations confirmed the stability of the ligand within the binding pocket and the persistence of key interactions observed in docking studies. nih.gov Techniques such as principal component analysis (PCA) applied to the MD trajectory can describe the collective motions of the protein-ligand complex, ensuring that the ligand remains properly bound in a low-energy conformation. rsc.orgnih.gov Such studies provide a deeper understanding of the structural and dynamic basis for the ligand's inhibitory activity. rsc.org
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are particularly useful for studying the geometry, reactivity, and spectroscopic properties of the thieno[2,3-d]thiazole scaffold.
DFT calculations are a cornerstone of computational chemistry for studying the electronic structure of molecules. For thieno[2,3-d]thiazole and its analogues, DFT is used to optimize the molecular geometry, predict vibrational frequencies (IR spectra), and analyze electronic properties. mdpi.commdpi.com The B3LYP functional is a commonly used method that provides a good balance between accuracy and computational cost for medium-sized organic molecules. mdpi.comacs.org
Studies on related thiophene (B33073) and thienopyrimidine derivatives have used DFT to optimize geometries at levels like B3LYP/6-31G* to predict stable tautomeric forms (e.g., amine vs. imine) and to understand the planarity of the fused ring system. tandfonline.com The optimized geometry provides the foundation for all other computational analyses, including frontier orbital and charge distribution calculations. rsc.org
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. mdpi.com The energy gap (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com
For a series of thieno[2,3-d]pyrimidine derivatives, DFT calculations showed HOMO energies ranging from -5.43 to -6.01 eV and LUMO energies from -3.23 to -3.86 eV. tandfonline.com Another study on a potent thieno[2,3-d]pyrimidine inhibitor of VEGFR-2 reported a HOMO energy of -4.605 eV, a LUMO energy of -1.834 eV, and a relatively small energy gap of 2.77 eV, suggesting high reactivity. rsc.org These values are crucial for predicting how the molecule will interact in a biological system and for designing molecules with desired electronic properties. acs.orgresearchgate.net
Table 2: Frontier Orbital Energies for Thieno-Fused Heterocycles
| Compound Class | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Thieno[2,3-d]pyrimidine Derivatives | DFT | -5.43 to -6.01 | -3.23 to -3.86 | - |
| Thiophene Sulfonamide Derivatives | B3LYP/6-311G(d,p) | - | - | 3.44 to 4.65 |
| Thieno[2,3-d]pyrimidine (VEGFR-2 Inhibitor) | B3LYB/6-311+G(d,p) | -4.605 | -1.834 | 2.77 |
Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule, providing insights into the charge distribution and identifying potential sites for electrophilic and nucleophilic attack. irjweb.com For derivatives of the thieno[2,3-d]pyrimidine scaffold, Mulliken charge calculations have shown that heteroatoms like nitrogen, oxygen, and sulfur generally carry negative charges, making them potential sites for hydrogen bonding. rsc.orgnih.gov
In one study, the analysis revealed that specific carbon atoms carried the largest positive charges, identifying them as likely targets for nucleophilic attack. rsc.orgnih.gov This information is valuable for understanding reaction mechanisms and intermolecular interactions, such as those between a drug molecule and its protein target. The distribution of charges can explain why certain parts of the molecule are involved in key binding interactions. mdpi.com
Structure-Based Design Principles
The insights gained from computational studies directly inform structure-based design principles for creating new and improved molecules. By understanding the key interactions from docking and MD simulations, and the electronic properties from quantum calculations, chemists can rationally design novel compounds.
A prominent strategy is molecular hybridization, where the thieno[2,3-d]pyrimidine or a similar core scaffold is combined with other pharmacologically active moieties. rsc.org For example, a thieno[2,3-d]pyrimidin-4(3H)-one core might be used to occupy the hinge region of a kinase, while other linked chemical groups are designed to fit into adjacent hydrophobic pockets or form specific hydrogen bonds. rsc.orgnih.gov
Fragment-based design is another approach where variations are systematically introduced at different positions of the core structure, and the effects on binding and activity are evaluated both computationally and experimentally. This iterative process of design, synthesis, and testing, guided by computational models, accelerates the discovery of lead compounds with enhanced potency and selectivity. semanticscholar.org
Protein-Ligand Interaction Profiling and Principal Component Analysis (PCA)
While specific studies detailing the protein-ligand interaction profile and Principal Component Analysis (PCA) for Thieno[2,3-d]thiazol-2-amine are not extensively documented in the reviewed literature, the application of these computational techniques is well-established for structurally related heterocyclic systems, such as thieno[2,3-d]pyrimidine derivatives. These studies offer a framework for how this compound and its derivatives could be analyzed.
Protein-ligand interaction profiling is a computational method used to identify and visualize the three-dimensional interactions between a ligand and its protein target. bohrium.com This analysis is crucial for understanding the binding mode and affinity of a potential drug molecule. For instance, in studies of thieno[2,3-d]pyrimidine derivatives targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), protein-ligand interaction profilers have been used to determine the specific amino acid residues involved in hydrogen bonding and hydrophobic interactions. bohrium.com
For a hypothetical study on this compound, a similar workflow would be employed. After docking the compound into a relevant protein target, an MD simulation would be performed. The resulting trajectory would then be analyzed to generate a protein-ligand interaction profile and to perform PCA to understand the dynamic behavior of the complex.
Theoretical Studies on Chemical Reactivity and Stability
Theoretical studies, particularly those employing Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and stability of molecules like this compound. These calculations are fundamental in predicting how a molecule will behave in a chemical reaction.
The stability of a molecule can be related to its frontier molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals (EHOMO-ELUMO) is an important parameter; a larger gap generally implies greater stability and lower chemical reactivity.
Studies on thieno[2,3-d]thiazole derived dyes have shown that the chemical reactivity and stability are influenced by the surrounding environment, such as the polarity of the solvent. researchgate.net For one such derivative, theoretical calculations demonstrated how the HOMO-LUMO energy gap changes in different media. researchgate.net
Table 1: Theoretical Energy Gap of a Thieno[2,3-d]thiazole Derivative in Different Media
| Medium | EHOMO-ELUMO Energy Gap (eV) |
|---|---|
| Gas Phase | 6.64 |
| Benzene | 9.48 |
Data sourced from a theoretical study on a thieno[2,3-d]thiazole derived dye. researchgate.net
The data indicates that the studied thieno[2,3-d]thiazole derivative exhibits higher stability in benzene, as evidenced by the larger energy gap, compared to the gas phase. researchgate.net This highlights the importance of considering the solvent environment in theoretical predictions of chemical behavior.
Global reactivity parameters, which can be derived from HOMO and LUMO energies, further describe the chemical reactivity and stability of a molecule. These parameters include ionization potential, electron affinity, chemical potential (μ), hardness (η), and softness (σ). DFT calculations have been effectively used to determine these parameters for related thieno[2,3-d]pyrimidine compounds, providing a quantitative measure of their reactivity. Similar calculations for this compound would be invaluable for predicting its reaction kinetics and thermodynamic stability.
Biological Evaluation Methodologies of Thieno 2,3 D Thiazol 2 Amine Derivatives in Vitro Focus
In Vitro Antiproliferative and Cytotoxicity Assays
A primary focus of research into thieno[2,3-d]thiazole (B11776972) derivatives is their potential to combat cancer. In vitro antiproliferative and cytotoxicity assays are the foundational methods for this investigation, measuring a compound's ability to inhibit the growth of cancer cells or to kill them directly.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. mdpi.com In this assay, metabolically active cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced, which is measured spectrophotometrically, is proportional to the number of viable cells. This allows for the calculation of the IC50 value, which is the concentration of a compound required to inhibit the growth of 50% of a cell population.
Researchers utilize the MTT assay to establish the preliminary antiproliferative effectiveness of newly synthesized thieno[2,3-d]pyrimidine (B153573) derivatives. mdpi.comrsc.org For instance, the cytotoxic effects of various novel thiophene (B33073) and thienopyrimidine compounds have been evaluated using this method, with IC50 values calculated after incubation periods typically ranging from 24 to 72 hours. rsc.orgcttjournal.com This initial screening is crucial for identifying promising derivatives that warrant further, more detailed investigation. mdpi.com
To understand the spectrum of activity of thieno[2,3-d]thiazole derivatives, they are often tested against a panel of different human cancer cell lines. This approach helps to determine if a compound has broad-spectrum activity or is selective for a particular type of cancer. Commonly used cell lines include:
MCF-7: A human breast adenocarcinoma cell line. mdpi.comrsc.orgrsc.org
HCT-116: A human colorectal carcinoma cell line. mdpi.comrsc.orgresearchgate.net
HepG-2: A human liver carcinoma cell line. mdpi.comrsc.orgrsc.orgresearchgate.net
PC-3: A human prostate cancer cell line. mdpi.commdpi.com
HT-29: A human colon adenocarcinoma cell line. nih.govtandfonline.com
HeLa: A human cervical cancer cell line. tandfonline.comdergipark.org.tr
MDA-MB-231: A human breast adenocarcinoma cell line, often used to model metastatic breast cancer. cttjournal.comnih.gov
Studies have shown that derivatives of the thieno[2,3-d]pyrimidine scaffold exhibit a wide range of cytotoxic effects against these cell lines. For example, certain cyclopenta rsc.orgmdpi.comthieno[2,3-d] mdpi.comrsc.orgrsc.orgtriazolo[1,5-a]pyrimidinone derivatives showed selectivity favoring MCF-7 cells. mdpi.com Similarly, other thieno[2,3-d]pyrimidine derivatives displayed powerful cytotoxic effects against both MCF-7 and HepG2 cells, with some compounds showing IC50 values in the micromolar range. rsc.org The antiproliferative activities of various derivatives have been assessed against HepG2, HCT-116, and MCF-7 cell lines, with doxorubicin (B1662922) often used as a reference drug. rsc.org Some 2-amino, 5-nitrothiazole (B1205993) derivatives have shown inhibitory effects on the migration of MDA-MB-231 cells, suggesting potential in treating metastatic cancer. cttjournal.com
Table 1: In Vitro Antiproliferative Activity of Selected Thieno[2,3-d]thiazole and Related Derivatives
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Cyclopenta rsc.orgmdpi.comthieno[2,3-d] mdpi.comrsc.orgrsc.orgtriazolo[1,5-a]pyrimidinone | Derivative 8a | MCF-7 | 4.92 ± 0.45 | rsc.org |
| Cyclopenta rsc.orgmdpi.comthieno[2,3-d] mdpi.comrsc.orgrsc.orgtriazolo[1,5-a]pyrimidinone | Derivative 8a | HepG-2 | 3.68 ± 0.3 | rsc.org |
| Cyclopenta rsc.orgmdpi.comthieno[2,3-d] mdpi.comrsc.orgrsc.orgtriazolo[1,5-a]pyrimidinone | Derivative 8a | HCT-116 | 4.88 ± 0.12 | rsc.org |
| Thieno[2,3-d]pyrimidine | Compound 18 | MCF-7 | 10.17 | rsc.org |
| Thieno[2,3-d]pyrimidine | Compound 18 | HepG2 | 24.47 | rsc.org |
| Chalcone-Thienopyrimidine | Compound 3b | HepG2 | 1.52 | researchgate.net |
| Chalcone-Thienopyrimidine | Compound 3g | MCF-7 | 2.01 | researchgate.net |
| Thiazolidine-2,4-dione | Compound 46f | HT-29 | 2.12 | nih.gov |
Enzyme Inhibition Studies (In Vitro)
Many therapeutic agents function by inhibiting specific enzymes involved in disease pathology. Thieno[2,3-d]thiazole derivatives have been extensively evaluated as inhibitors of various enzymes, particularly those linked to cancer and other conditions.
Kinases are a class of enzymes that play a critical role in cell signaling, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for drug development.
EGFR (Epidermal Growth Factor Receptor): Overexpression of EGFR is linked to several cancers. Thieno[2,3-d]pyrimidine derivatives have been identified as potent EGFR inhibitors. mdpi.com Some imidazo[2,1-b]thiazole (B1210989) derivatives have also shown significant dual inhibitory activity against both EGFR and HER2 (Human Epidermal Growth Factor Receptor 2). nih.govresearchgate.net For example, compounds 39 and 43 were identified as potent dual EGFR/HER2 kinase inhibitors with IC50 values in the nanomolar range. nih.gov
PI3K (Phosphoinositide 3-kinase): The PI3K pathway is crucial for cell growth and survival. A thieno[2,3-d]pyrimidine derivative has demonstrated significant antitumor efficacy through the inhibition of PI3K. mdpi.com
FLT3 (Fms-like tyrosine kinase 3): Mutations in the FLT3 gene are common in acute myeloid leukemia (AML). Thieno[2,3-d]pyrimidine derivatives have been investigated as potential FLT3 inhibitors, showing promising binding affinity in molecular docking studies and inhibitory activity in in-vitro assays. researchgate.net Quizartinib, a benzothiazole (B30560) derivative, is an FDA-approved drug that selectively targets the FLT3 protein. mdpi.com
c-Met: The c-Met receptor tyrosine kinase is involved in tumor invasion and metastasis. Cabozantinib is known to be a potent inhibitor of both c-Met and VEGFR-2. researchgate.net
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): This kinase is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. Several new thieno[2,3-d]pyrimidine derivatives have been designed and synthesized to target VEGFR-2, with some exhibiting IC50 values in the nanomolar range. rsc.orgresearchgate.net Compound 18, for instance, showed very strong potential against VEGFR-2 with an IC50 of 0.084 µM. rsc.org
DHFR (Dihydrofolate Reductase): DHFR is an enzyme involved in the synthesis of nucleic acids and amino acids. It is a well-established target for anticancer drugs. Certain thiazole (B1198619) and imidazo[2,1-b]thiazole derivatives have been identified as effective DHFR inhibitors. nih.govresearchgate.net
Table 2: In Vitro Kinase Inhibition by Selected Thiazole and Thienopyrimidine Derivatives
| Compound Class | Derivative | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|---|
| Imidazo[2,1-b]thiazole | Compound 39 | EGFR | 0.153 | nih.gov |
| Imidazo[2,1-b]thiazole | Compound 39 | HER2 | 0.108 | nih.gov |
| Imidazo[2,1-b]thiazole | Compound 43 | EGFR | 0.122 | nih.gov |
| Imidazo[2,1-b]thiazole | Compound 43 | HER2 | 0.078 | nih.gov |
| Imidazo[2,1-b]thiazole | Compound 42 | DHFR | 0.123 | nih.gov |
| Thieno[2,3-d]pyrimidine | Compound 18 | VEGFR-2 | 0.084 | rsc.org |
| Thieno[2,3-b]thiophene (B1266192) | Compound 2 | EGFRWT | 0.28 ± 0.03 | nih.gov |
| Thieno[2,3-b]thiophene | Compound 2 | EGFRT790M | 5.02 ± 0.19 | nih.gov |
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that break down the neurotransmitter acetylcholine. Inhibitors of these enzymes are the primary treatment for the symptoms of Alzheimer's disease. Research has explored thieno[2,3-d]pyrimidine and related heterocyclic derivatives as cholinesterase inhibitors. urfu.ruchimicatechnoacta.ru Studies on thienobenzo-triazoles, which are structurally related to the thieno[2,3-d]thiazole core, have shown potent and selective inhibition of BChE. mdpi.com Further studies on their charged salt counterparts revealed excellent non-selective inhibition of both AChE and BChE, suggesting their potential for development in treating neurodegenerative diseases like Parkinson's and later-stage Alzheimer's. nih.gov
Table 3: In Vitro Cholinesterase Inhibition by Thienobenzo-triazolium Salts
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 23 (Salt) | BChE | 0.47 | nih.gov |
| Compound 23 (Salt) | AChE | 4.4 | nih.gov |
Alpha-amylase is a digestive enzyme that breaks down complex carbohydrates into simple sugars. Inhibiting this enzyme can help manage blood sugar levels in type 2 diabetes. While not a primary focus, some studies have evaluated related heterocyclic compounds for α-amylase inhibitory activity. For example, derivatives of 5-amino-nicotinic acid and hybrid analogs of benzimidazole (B57391) containing a thiazole moiety have been tested for their ability to inhibit α-amylase, with some compounds showing significant inhibitory potential comparable to the standard drug, acarbose. d-nb.inforesearchgate.net Specifically, a series of 5-arylidene-thiazolidine-2,4-dione and thieno[2,3-d]pyrimidine-6-carboxylate derivatives were evaluated for their in vitro antidiabetic potential against human pancreatic α-amylase. researchgate.netresearchgate.net
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a cornerstone technique for investigating the anti-proliferative effects of novel chemical entities. This method measures the DNA content of cells, allowing researchers to determine the distribution of a cell population throughout the different phases of the cell cycle (G0/G1, S, and G2/M). By treating cancer cells with thieno[2,3-d]thiazole derivatives and comparing them to untreated controls, scientists can identify the specific stage at which the cell cycle is arrested, providing critical insights into the compound's mechanism of action. nih.govtandfonline.com
Several studies on the closely related thieno[2,3-d]pyrimidine derivatives have demonstrated significant effects on cell cycle progression in various cancer cell lines. For instance, compound 18 , a thieno[2,3-d]pyrimidine derivative, was shown to induce cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. nih.govrsc.org This was evidenced by an increase in the percentage of cells in the G2/M phase from 11.88% in control cells to 15.4% in treated cells. rsc.org Similarly, compound 8a , another thienopyrimidine derivative, also caused MCF-7 cells to halt at the G2/M phase. nih.gov
In other cell lines, different arrest patterns are observed. Compound 5b induced cell cycle arrest at both the G1 and G2/M phases in A549 lung cancer cells. tandfonline.com Treatment with compound 20 on SNB-75 CNS cancer cells resulted in arrest at the G2/M phase and an increase in the pre-G apoptotic cell population. acs.orgsemanticscholar.org Furthermore, some derivatives, like 6e , have been shown to arrest the cell cycle in the G0-G1 phase in HCT-116 colorectal cancer cells. nih.gov These findings highlight that the specific substitution pattern on the thieno[2,3-d]pyrimidine core can dictate its precise biological effect on cell division.
| Compound | Cell Line | Concentration | Observed Effect | Source |
|---|---|---|---|---|
| Compound 18 | MCF-7 (Breast Cancer) | 10.17 µM | Arrest at G2/M phase | nih.govrsc.org |
| Compound 8a | MCF-7 (Breast Cancer) | Not specified | Arrest at G2/M phase | nih.gov |
| Compound 22 | MCF-7 (Breast Cancer) | Not specified | Arrest at G2/M phase | bohrium.com |
| Compound 5b | A549 (Lung Cancer) | 17.79 µM | Arrest at G1 and G2/M phases | tandfonline.com |
| Compound 20 | SNB-75 (CNS Cancer) | Not specified | Arrest at G2/M phase and increased Pre-G phase | acs.orgsemanticscholar.org |
| Compound 6e | HCT-116 (Colorectal Cancer) | Not specified | Arrest at G0-G1 phase | nih.gov |
Apoptosis Induction and Pathway Marker Assessment
A key goal of cancer therapy is to induce apoptosis, or programmed cell death, in malignant cells. Thieno[2,3-d]thiazole and thieno[2,3-d]pyrimidine derivatives are frequently evaluated for their ability to trigger this process. The mechanism is often investigated by measuring the levels of key regulatory proteins involved in the apoptotic cascade.
The Bcl-2 family of proteins, which includes the pro-apoptotic member Bax and the anti-apoptotic member Bcl-2 , are critical regulators of the intrinsic apoptotic pathway. A high Bax/Bcl-2 ratio is a hallmark of apoptosis induction. Caspases are a family of proteases that execute the cell death program. Initiator caspases like caspase-8 and caspase-9 are activated first, which in turn activate executioner caspases like caspase-3 .
Studies have shown that active thieno[2,3-d]pyrimidine derivatives modulate these markers effectively. In MCF-7 cells, compound 18 stimulated apoptosis by increasing Bax levels 3.6-fold and decreasing Bcl-2 levels 3.1-fold. nih.govrsc.org It also significantly raised the levels of active caspase-8 and caspase-9 by 2.6-fold and 5.4-fold, respectively. nih.govrsc.org Similarly, compound 8a treatment in MCF-7 cells led to a remarkable 13.8-fold increase in Bax, a 3.69-fold decrease in Bcl-2, and a 4.22-fold increase in caspase-3. nih.gov In HCT-116 cells, thiazole derivatives 4c, 4d, and 8c also demonstrated the ability to increase Bax and caspase-3 levels while decreasing Bcl-2. nih.gov
| Compound | Cell Line | Bax Fold Change | Bcl-2 Fold Change | Caspase Fold Change | Source |
|---|---|---|---|---|---|
| Compound 18 | MCF-7 | ▲ 3.6 | ▼ 3.1 | ▲ 2.6 (Caspase-8) ▲ 5.4 (Caspase-9) | nih.govrsc.org |
| Compound 8a | MCF-7 | ▲ 13.8 | ▼ 3.69 | ▲ 4.22 (Caspase-3) | nih.gov |
| Compound 6 | MCF-7 | ▲ 7.31 | ▼ 1.99 | ▲ 3.55 (Caspase-3) | nih.gov |
| Compound 22 | MCF-7 | ▲ 2.8 | ▼ 2.2 | ▲ 2.9 (Caspase-8) ▲ 2.8 (Caspase-9) | bohrium.com |
| Compound 8c (thiazole) | HCT-116 | ▲ 2.28 | ▼ Not specified | ▲ 5.0 (Caspase-3) | nih.gov |
| Compound 20 | SNB-75 | Not specified | Not specified | ▲ 11.8 (Caspase-3) ▲ 50.3 (Caspase-9) | acs.orgsemanticscholar.org |
Antimicrobial Activity Screening
The thieno[2,3-d]thiazole and thieno[2,3-d]pyrimidine scaffolds are also investigated for their potential to combat microbial infections. researchgate.netnih.gov The primary method for this evaluation is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation. nih.gov
Derivatives are typically screened against a panel of clinically relevant pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans, Aspergillus niger). ijacskros.comsemanticscholar.orgnuph.edu.ua For example, certain thieno[2,3-d]pyrimidinedione derivatives demonstrated significant antibacterial activity, with MIC values in the 2–16 mg/L range against multi-drug resistant Gram-positive bacteria, including MRSA and VRE. nih.gov Other studies have shown that specific derivatives possess activity against both bacteria and fungi. semanticscholar.orgekb.eg For instance, some compounds showed MIC values as low as 4 µg/mL against Staphylococcus aureus. nih.gov Antifungal evaluations of thieno[2,3-d]pyrimidine derivatives have also yielded promising results, with some compounds showing potent fungicidal effects against T. mentagrophytes and M. canis with MIC values of 31 µg/mL. bibliomed.org
| Compound Class/Number | Microbial Strain | MIC (µg/mL or mg/L) | Source |
|---|---|---|---|
| Thieno[2,3-d]thiazole derivative | Staphylococcus aureus | 4.0 | |
| Thieno[2,3-d]thiazole derivative | Escherichia coli | 8.0 | |
| Thieno[2,3-d]thiazole derivative | Candida albicans | 16.0 | |
| Thieno[2,3-d]pyrimidinedione (Compound 2) | MRSA, VRSA, VRE (Gram-positive) | 2–16 mg/L | nih.gov |
| Thieno[2,3-d]pyrimidine (Compound 5b) | Staphylococcus aureus | 4 µg/mL | nih.gov |
| Thieno[2,3-d]pyrimidine (Compound C5) | T. mentagrophytes (Fungus) | 31 µg/mL | bibliomed.org |
| Thieno[2,3-d]pyrimidine (Compound C5) | M. canis (Fungus) | 31 µg/mL | bibliomed.org |
Structure-Activity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry that connects the chemical structure of a compound to its biological activity. By synthesizing and testing a series of related analogues, researchers can deduce which molecular features are essential for potency and selectivity. mdpi.commdpi.com
For anticancer activity, several SAR trends have been observed for thieno[2,3-d]pyrimidine derivatives. The incorporation of a lipophilic cycloalkyl ring, such as a cyclohexyl group, on the thiophene core is often associated with increased anticancer activity. researchgate.net In one study, it was noted that a 2-(benzylamino) substituent was particularly effective for cytotoxicity against a melanoma cell line. mdpi.com The type and position of substituents on aryl rings attached to the core scaffold also play a crucial role. For example, the presence of a 4-bromophenyl or an anthracen-9-yl group at the 2-position of a related thienotriazolopyrimidine system led to superior cytotoxic activity against MCF-7 cells compared to the unsubstituted or chloro-substituted analogues. mdpi.comnih.gov
In the context of antimicrobial activity, the introduction of a phenyl thioureido moiety to a bithiophene system was found to be a significant breakthrough for developing new therapeutic agents. ekb.eg For thieno[2,3-d]thiazoles, it has been suggested that substitution with electron-withdrawing groups can enhance antimicrobial effects. The flexibility of side chains can also be important; one study found that a more flexible side chain on a thieno[2,3-d]pyrimidinedione was necessary for potent antibacterial activity, allowing the molecule to adopt the required conformation to interact with its biological target. nih.gov This systematic analysis guides the rational design of next-generation derivatives with improved therapeutic profiles.
Q & A
Q. What are the key spectroscopic methods for confirming the structure of Thieno[2,3-d]thiazol-2-amine?
To confirm the structure, use 1H NMR and 13C NMR to identify characteristic chemical shifts. For example, aromatic protons in thieno-thiazole derivatives typically appear at δ 6.8–7.5 ppm, while the amine group may show broad signals. IR spectroscopy can confirm NH stretching (3200–3400 cm⁻¹) and C=S/C-N vibrations (1250–1350 cm⁻¹). Melting points (e.g., 97–99°C for analogous compounds) and high-resolution mass spectrometry (HRMS) further validate purity .
Q. What are standard synthetic routes for this compound, and how are reaction conditions optimized?
Common methods include:
- Cyclization reactions : Reacting 2-bromo-1,2-diphenylethan-1-one with thiourea in ethanol under reflux, monitored by TLC for completion .
- Fe(CN)₆³⁻-mediated synthesis : Using K₃Fe(CN)₆ and triethylamine to cyclize precursors, optimizing yields by adjusting solvent polarity (e.g., dichloromethane) and temperature .
- Column chromatography (silica gel, ethyl acetate/hexane) is critical for purification .
Q. How can researchers ensure reproducibility in synthesizing thieno-thiazole derivatives?
Standardize protocols by:
- Using anhydrous solvents (e.g., dichloromethane) and inert atmospheres to prevent hydrolysis .
- Maintaining stoichiometric ratios (e.g., 1:1 for thiourea and bromo-ketones) .
- Reporting detailed spectral data (e.g., coupling constants in NMR) for cross-validation .
Advanced Research Questions
Q. How do methodological variations in synthesis impact the yield and purity of this compound?
- Solvent choice : Polar solvents (ethanol) favor faster cyclization but may reduce yields due to side reactions. Non-polar solvents (dichloromethane) improve selectivity but require longer reaction times .
- Catalysts : Triethylamine enhances reaction rates by neutralizing HBr byproducts, while Fe(CN)₆³⁻ facilitates oxidative cyclization .
- Temperature : Higher temperatures (80–100°C) accelerate reactions but risk decomposition; optimize via controlled heating (e.g., oil baths) .
Q. How can contradictions in biological activity data for thieno-thiazole derivatives be resolved?
- Assay standardization : Compare minimum inhibitory concentration (MIC) values using consistent bacterial strains (e.g., S. aureus ATCC 25923) and protocols .
- Structural modifications : Introduce substituents (e.g., chloro, methyl) at the 5-position to assess SAR trends. For example, 4-chlorophenyl groups enhance antibacterial activity, while pyrazine rings improve kinase inhibition .
- Computational docking : Use tools like AutoDock to correlate binding energies (e.g., −8.2 kcal/mol for EGFR inhibition) with experimental IC₅₀ values .
Q. What advanced techniques are recommended for characterizing complex thieno-thiazole derivatives?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
- X-ray crystallography : Confirm regiochemistry and hydrogen-bonding patterns (e.g., spiro-fused vs. rearranged products) .
- LC-MS/MS : Detect trace impurities and quantify degradation products under stress conditions .
Q. How do reaction conditions influence the formation of spiro-fused vs. rearranged thieno-thiazole derivatives?
- Vilsmeier-Haack conditions (POCl₃/DMF) promote rearrangement to thienopyrimidines, while milder conditions (room temperature, triethylamine) favor spiro-fused products. Monitor intermediates via TLC and quench reactions at defined timepoints .
- Substituent effects : Electron-withdrawing groups (e.g., nitro) stabilize spiro intermediates, whereas electron-donating groups (e.g., methoxy) accelerate rearrangement .
Q. What strategies optimize structure-activity relationship (SAR) studies for kinase inhibition?
- Fragment-based design : Synthesize libraries with variations at the 2-amine and 3-thienyl positions .
- In vitro profiling : Test against kinase panels (e.g., EGFR, CK2) using ATP-competitive assays and measure IC₅₀ values .
- Metabolic stability : Assess microsomal half-life (e.g., human liver microsomes) to prioritize leads with >60% stability .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported biological activities across studies?
- Meta-analysis : Aggregate data from multiple sources (e.g., MIC ranges for E. coli: 8–64 µg/mL) and apply statistical tests (e.g., ANOVA) to identify outliers .
- Control experiments : Replicate assays with reference compounds (e.g., ciprofloxacin for antibacterial studies) to validate methodology .
- Structural validation : Recharacterize disputed compounds via XRD to confirm regiochemistry .
Q. What computational tools are effective for predicting thieno-thiazole reactivity and stability?
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict tautomerization (e.g., amine vs. imine forms) .
- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to guide solvent selection for synthesis .
Methodological Tables
| Biological Activity Trends | Substituent | Activity (IC₅₀) |
|---|---|---|
| 5-Chlorophenyl | EGFR inhibition | 0.8 µM |
| 5-Methylpyrazine | Anticancer (HeLa) | 12 µM |
| 4-Phenyl | Antibacterial (MIC) | 16 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
